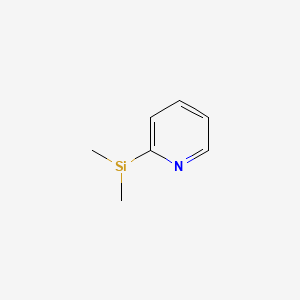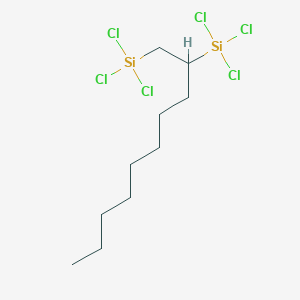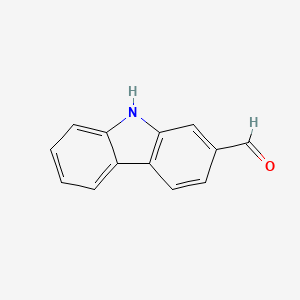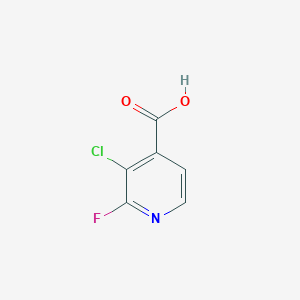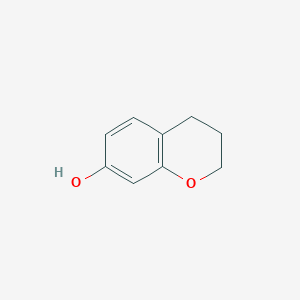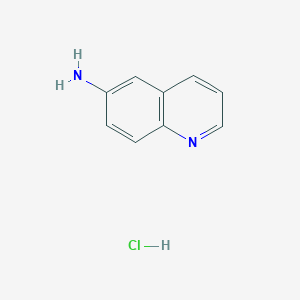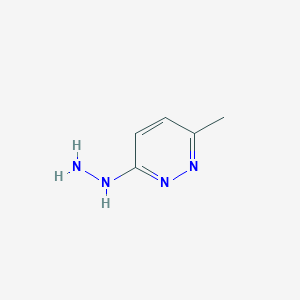
Copper phthalocyanine tetrasulfonic acid tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is a slightly water-soluble Cu (II) phthalocyanine complex . It is used in studies about photosensitized oxidations . The empirical formula of this compound is C32H12CuN8O12S4Na4 .
Synthesis Analysis
This compound has been used as a dopant in the synthesis of porous nanostructures to improve the electrochemical performance of PPy/MWCNTs electrodes . It has also been used as a target catalyst in the study of the effects of the transition metal Cu on the ORR active sites .Molecular Structure Analysis
The molecular structure of this compound has been studied using XRD and TEM results . XPS analysis reveals that metal-Cu is essential in the ORR active site structure, and also plays a key part in the stabilization of the active N and S species .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using both rotating disk electrode (RDE) and rotating ring disk electrode (RRDE) techniques in alkaline electrolyte . The compound has also been used to adjust the porous nanostructure and improve the electrochemical performance of PPy/MWCNTs electrodes .Aplicaciones Científicas De Investigación
Temperature Sensing
Copper phthalocyanine tetrasulfonic acid tetrasodium salt (CuTsPc) has been studied for its use in temperature sensors. An electrochemical cell utilizing CuTsPc was shown to exhibit a linear response with minimal hysteresis in the temperature range of 25–80 °C, demonstrating its effectiveness as a temperature-sensing material (Abdullah, Ahmad, & Sulaiman, 2014).
Aggregation Studies
Research on the aggregation properties of CuTsPc in solutions reveals its behavior in monomer-dimer equilibria. Understanding these aggregation dynamics is crucial in applications like dye formulation and delivery (Blagrove & Gruen, 1972).
Photoreactor Development
CuTsPc has been utilized in the development of photoreactors for studying the degradation of organic compounds. It serves as a model compound for phthalocyanine family pigments used in various industrial applications, such as automotive coatings (Santos & Masini, 2009).
Catalysis
CuTsPc was incorporated into nanocrystalline cellulose to act as a catalyst for the aerobic oxidation of alcohols and alkyl arenes. This application highlights its potential in green chemistry and sustainable industrial processes (Chauhan & Yan, 2015).
Optical and Electrical Properties
The optical properties of CuTsPc have been extensively studied, particularly in the fabrication of thin films for device sensors. These studies are crucial for developing advanced optical and electrical devices (Kazem & Jalal, 2021).
Photoinduced Degradation Studies
CuTsPc-modified TiO2 surfaces have been investigated for their effectiveness in photoinduced degradation of organic pollutants under visible solar light. This research contributes to the field of environmental remediation and waste treatment technologies (Vargas, Vargas, & Núñez, 2014).
Gas Sensing Applications
Graphene/metal phthalocyanine hybrid materials, including CuTsPc, have been developed for gas sensing applications. These materials demonstrate promising prospects for optical and electrical sensing (Mensing, Wisitsoraat, Kerdcharoen, & Tuantranont, 2012).
Photovoltaic Applications
CuTsPc has been used in donor–acceptor photovoltaic applications, where its three-dimensionally interconnected nanocomposites enhance the efficiency of optoelectronic devices (Berhanu, Tariq, Jones, & McComb, 2010).
Safety and Hazards
Propiedades
Número CAS |
27360-85-6 |
|---|---|
Fórmula molecular |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
Peso molecular |
984.3 g/mol |
Nombre IUPAC |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
Clave InChI |
HMPXSWYLSSRSQF-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
| 27360-85-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)

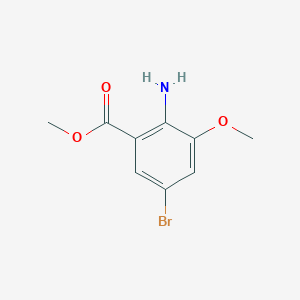

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)

